molecular formula C8H11BO2S B1587559 2-(Ethylthio)phenylboronic acid CAS No. 362045-33-8

2-(Ethylthio)phenylboronic acid

Cat. No. B1587559
M. Wt: 182.05 g/mol
InChI Key: SCGSNVLNGRYSAA-UHFFFAOYSA-N
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Description

2-(Ethylthio)phenylboronic acid (ETPB) is a boronic acid derivative that has been widely used in organic synthesis and in the field of medicinal chemistry. It is an important building block for many pharmaceuticals, agrochemicals, and other compounds. ETPB is a versatile reagent, with a range of applications in organic synthesis and medicinal chemistry. It has been used in the synthesis of a variety of compounds, such as heterocycles, peptides, and small molecules. Additionally, it has been used in the preparation of fluorescent compounds and catalysts.

Scientific research applications

Boronic Esters in Chemical Synthesis

Boronic esters of porphyrazines and their precursors have been synthesized, showcasing the utility of phenylboronic acid derivatives in the preparation of complex organic molecules. These compounds are characterized by various spectroscopic techniques, underlining their potential in chemical synthesis and material sciences (Şükran Cenikli Başeren et al., 2011).

Organic Synthesis Intermediates

Compounds of arylboronic acid, such as 2-(Ethylthio)phenylboronic acid, are highlighted for their low toxicity, good thermal stability, and compatibility with functional groups, making them important intermediates in organic synthesis. The synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid from 4-bromophenylacetic acid as a lead compound exemplifies their significance as intermediates (Zhang Da, 2015).

Self-Healing Hydrogels

Phenylboronic acid derivatives have been utilized in the development of self-healing glucose-responsive hydrogels with pH-regulated mechanical properties. These hydrogels exhibit dynamic restructuring and size-dependent controlled release of proteins, offering promising applications in drug delivery and wound healing (Volkan Yesilyurt et al., 2015).

Protection Groups in Nucleoside Synthesis

The novel use of 2-(Phenylthio)ethyl as a protecting group for thymidine analogues in the synthesis of sugar-modified derivatives demonstrates the application of phenylboronic acid derivatives in the selective synthesis of nucleosides, providing a 'two-stage' system for efficient and regiospecific protection (J. D’Onofrio et al., 2006).

Catalysis in Organic Reactions

Phenylboronic acid derivatives have been shown to catalyze dehydrative condensation between carboxylic acids and amines, demonstrating their utility in catalysis and synthetic chemistry. The ortho-substituent on phenylboronic acid plays a crucial role in accelerating amidation processes (Ke Wang et al., 2018).

Tumor-targeted Drug Delivery

Phenylboronic acid (PBA)-mediated tumor targeting nanovectors enhance siRNA delivery and treatment of metastatic cancers. This approach minimizes nonspecific binding and enhances cellular internalization, demonstrating the potential of phenylboronic acid derivatives in targeted cancer therapy (B. Fan et al., 2017).

properties

IUPAC Name

(2-ethylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2S/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGSNVLNGRYSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1SCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396381
Record name 2-Ethylthiophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylthio)phenylboronic acid

CAS RN

362045-33-8
Record name 2-Ethylthiophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Ethylthiophenyl)boronic acid
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Synthesis routes and methods

Procedure details

9.5 g (50 mmol) of triisopropyl borate are added to a solution of 10.9 g (50.0 mmol) of 1-bromo-2-ethylsulfanylbenzene kept at −70° C. 33.3 ml of a 15% solution of BuLi in hexane (55 mmol) are then added. The mixture is stirred at −70° C. for a further 30 minutes, then 1 N hydrochloric acid and ethyl acetate are added. The organic phase is separated off, dried and evaporated. The residue is taken up in diethyl ether and filtered. A colourless solid is obtained; FAB 182
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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